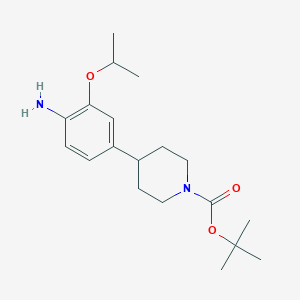![molecular formula C17H33N5O5 B8148706 (2-{2-[2-(6-Azidohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B8148706.png)
(2-{2-[2-(6-Azidohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-{2-[2-(6-Azidohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester is a versatile chemical entity utilized in several scientific disciplines. Characterized by its distinct structural features, this compound serves as a building block in the synthesis of more complex molecules and is involved in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of this compound involves multiple steps, each characterized by specific reaction conditions to ensure the accurate formation of the desired product.
Initial Synthesis of Intermediates: : The process typically begins with the formation of intermediate compounds such as 6-Azidohexanoic acid, followed by its conversion to 6-Azidohexanoylamino through amidation.
Linking Ethoxy Groups: : Subsequent steps involve ethoxylation reactions where ethoxy groups are sequentially added under controlled conditions, ensuring the correct arrangement of 2-{2-[2-(6-Azidohexanoylamino)-ethoxy]-ethoxy}-ethyl.
Formation of Carbamic Acid Tert-Butyl Ester: : Finally, the compound is esterified with carbamic acid tert-butyl ester under specific conditions of temperature and pressure to achieve the target molecule.
Industrial Production Methods:
In an industrial setting, production is scaled up using automated reactors and stringent quality control measures to maintain the purity and yield of the compound. Techniques such as continuous flow synthesis might be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions:
This compound undergoes a variety of reactions including:
Oxidation: : Typically involves reagents like sodium periodate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: : Reductive reactions often utilize agents such as lithium aluminum hydride to modify specific functional groups.
Common Reagents and Conditions:
Oxidation: : Sodium periodate in aqueous solution, room temperature.
Reduction: : Lithium aluminum hydride in ether, reflux conditions.
Substitution: : Various halides and nucleophiles under anhydrous conditions, with catalysts like palladium or copper.
Major Products Formed:
Aplicaciones Científicas De Investigación
This compound finds extensive use across several fields:
Chemistry: : Utilized as a precursor in the synthesis of polymers and other complex molecules.
Biology: : Acts as a probe in studying cellular processes and molecular interactions.
Medicine: : Investigated for potential use in drug delivery systems due to its stability and ability to be functionalized.
Industry: : Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
Molecular Targets and Pathways:
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to desired outcomes in research and industrial applications.
Comparación Con Compuestos Similares
(2-{2-[2-(6-Aminohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester
(2-{2-[2-(6-Hydroxyhexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester
(2-{2-[2-(6-Methoxyhexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester
Each of these compounds has subtle differences in their functional groups, leading to variations in their reactivity and applications.
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[2-(6-azidohexanoylamino)ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N5O5/c1-17(2,3)27-16(24)20-10-12-26-14-13-25-11-9-19-15(23)7-5-4-6-8-21-22-18/h4-14H2,1-3H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJNPXVAQXVYJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3-dibenzoyloxybutanedioic acid;[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine](/img/structure/B8148637.png)
![7-amino-6-(N-[1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carbonyl]anilino)-3,5-dihydroxy-7-oxoheptanoic acid](/img/structure/B8148644.png)

![[4-(Methoxy-methyl-carbamoyl)-cyclohexylmethyl]-carbamic acid benzyl ester](/img/structure/B8148649.png)





![calcium;(3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3-hydroxy-5-oxidoheptanoate](/img/structure/B8148696.png)
![N-[5-amino-2-(trifluoromethoxy)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B8148698.png)



